molecular formula C7H6FNO3 B14772467 2-Amino-3-fluoro-6-hydroxybenzoic acid

2-Amino-3-fluoro-6-hydroxybenzoic acid

Cat. No.: B14772467
M. Wt: 171.13 g/mol
InChI Key: SXGBXYPYSBXBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-fluoro-6-hydroxybenzoic acid is a fluorinated benzoic acid derivative featuring an amino group at position 2, a fluorine atom at position 3, and a hydroxyl group at position 5.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-amino-3-fluoro-6-hydroxybenzoic acid

InChI

InChI=1S/C7H6FNO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,9H2,(H,11,12)

InChI Key

SXGBXYPYSBXBTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-6-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,3,6-trifluorobenzoic acid with ammonia, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions typically involve the use of a solvent such as acetonitrile and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts can be optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-amino-3-fluoro-6-oxo-benzoic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-fluoro-6-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to 2-amino-3-fluoro-6-hydroxybenzoic acid, differing in substituent type, position, or electronic effects:

Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound
2-Amino-3-fluoro-6-methylbenzoic acid -NH₂ (2), -F (3), -CH₃ (6) C₈H₈FNO₂ Methyl at position 6 vs. hydroxyl (hydrophobicity)
6-Amino-2-chloro-3-fluorobenzoic acid -NH₂ (6), -Cl (2), -F (3) C₇H₅ClFNO₂ Amino at position 6; chloro at position 2
3-Amino-4-hydroxybenzoic acid -NH₂ (3), -OH (4) C₇H₇NO₃ Amino/hydroxyl positions reversed
4-Aminobenzoic acid -NH₂ (4) C₇H₇NO₂ No fluorine or hydroxyl; amino at position 4

Key Observations :

  • Substituent Position: Moving the amino group from position 2 (target) to 6 (as in 6-amino-2-chloro-3-fluorobenzoic acid) alters electronic effects on the aromatic ring. The amino group’s strong electron-donating nature enhances ring activation for electrophilic substitution when at position 2 .
  • Functional Group Effects: Hydroxyl vs. Methyl: The hydroxyl group at position 6 (target) increases water solubility and acidity compared to the methyl group in 2-amino-3-fluoro-6-methylbenzoic acid. Hydroxyl groups also participate in hydrogen bonding, influencing molecular interactions . Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity (vs. chlorine in 6-amino-2-chloro-3-fluorobenzoic acid) reduce steric hindrance and enhance metabolic stability .
Physicochemical Properties

While explicit data (e.g., pKa, solubility) for the target compound is absent in the evidence, inferences can be drawn from substituent trends:

  • Acidity : The hydroxyl group at position 6 increases acidity compared to methyl-substituted analogs. For example, 4-hydroxybenzoic acid has a pKa of ~4.5, while 4-methylbenzoic acid has a pKa of ~4.3. The target compound likely exhibits a pKa < 4 due to electron-withdrawing fluorine and hydroxyl groups .
  • Solubility : Hydroxyl groups enhance aqueous solubility (e.g., 4-hydroxybenzoic acid: ~5 g/L at 25°C) compared to methyl or halogenated analogs .
  • Stability : Fluorine’s inductive effect increases resistance to enzymatic degradation, a trait observed in fluorinated pharmaceuticals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.